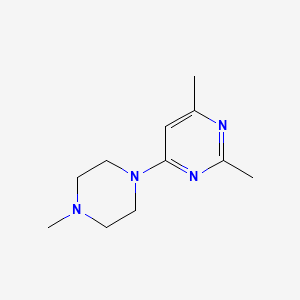
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the formation of a C-N bond at the C6 position of the pyrimidine ring. One common method is the Ullmann nucleophilic substitution reaction, where a halogenated pyrimidine reacts with 4-methylpiperazine under copper catalysis . The reaction conditions often include elevated temperatures and the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets quality standards .
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated pyrimidines .
科学的研究の応用
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds, including potential drugs and enzyme inhibitors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Imatinib: A pyrimidine-based drug used to treat leukemia by inhibiting tyrosine kinases.
Dasatinib: Another pyrimidine-based drug that targets multiple tyrosine kinases and is used in cancer treatment.
Uniqueness
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperazine moiety makes it a versatile scaffold for developing various bioactive compounds .
特性
CAS番号 |
62619-19-6 |
|---|---|
分子式 |
C11H18N4 |
分子量 |
206.29 g/mol |
IUPAC名 |
2,4-dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C11H18N4/c1-9-8-11(13-10(2)12-9)15-6-4-14(3)5-7-15/h8H,4-7H2,1-3H3 |
InChIキー |
CVYCWJIKNIBAKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
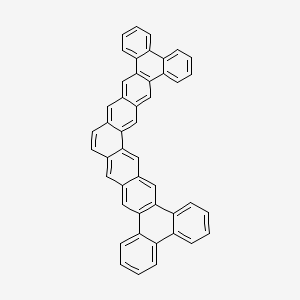
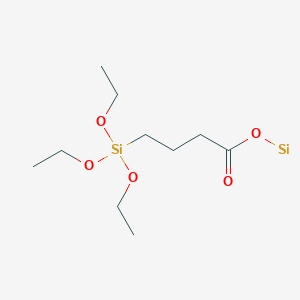
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
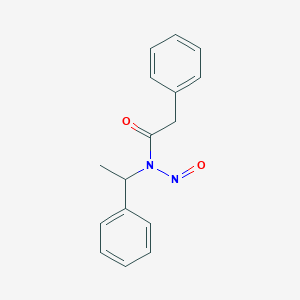
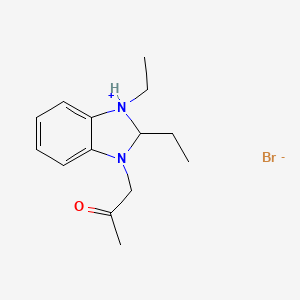
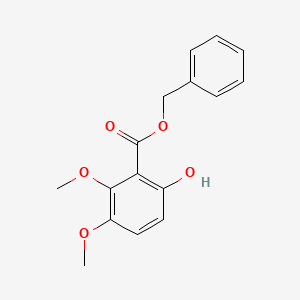

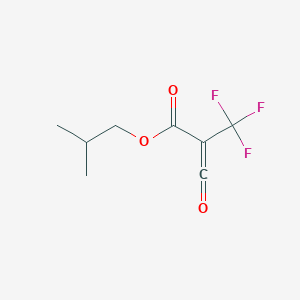
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
